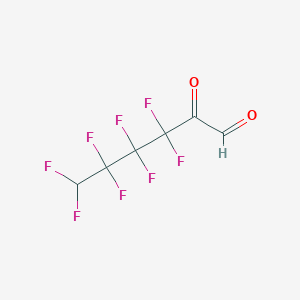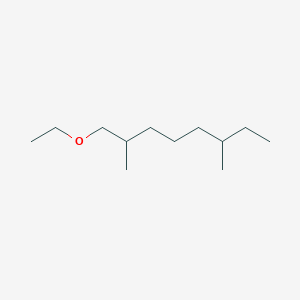
1-Ethoxy-2,6-dimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,6-dimethyloctane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethoxy group and two methyl groups attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,6-dimethyloctane typically involves the alkylation of 2,6-dimethyloctane with ethyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the final product through distillation or other separation techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2,6-dimethyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of 1-ethoxy-2,6-dimethyloctanol or 1-ethoxy-2,6-dimethyl-2-octanone.
Reduction: Formation of 2,6-dimethyloctane.
Substitution: Formation of 1-chloro-2,6-dimethyloctane or 1-bromo-2,6-dimethyloctane.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,6-dimethyloctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2,6-dimethyloctane involves its interaction with specific molecular targets. The ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-mediated transformations and receptor binding.
Comparación Con Compuestos Similares
2,6-Dimethyloctane: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
1-Methoxy-2,6-dimethyloctane: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Ethoxy-2,6-dimethylheptane: Similar structure but with a shorter carbon chain.
Uniqueness: 1-Ethoxy-2,6-dimethyloctane is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
114589-07-0 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
1-ethoxy-2,6-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-11(3)8-7-9-12(4)10-13-6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
QOOBJVKSHYWVJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
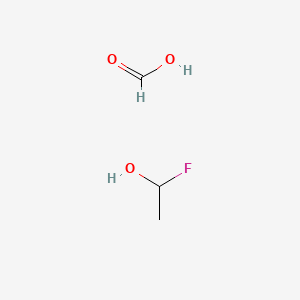
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)

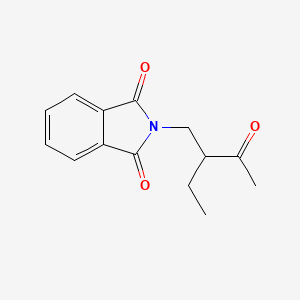
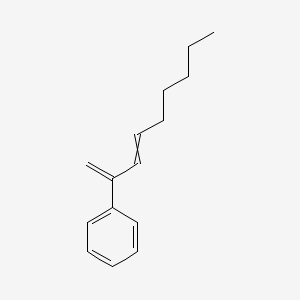

![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

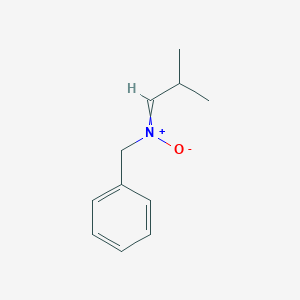
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
